Triisopropyl(4-penten-1-yloxy)silane
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Overview
Description
Triisopropyl(4-penten-1-yloxy)silane: is an organosilicon compound characterized by the presence of a pentene chain substituted with a triisopropylsiloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triisopropyl(4-penten-1-yloxy)silane typically involves the reaction of 5-hydroxy-1-pentene with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triisopropyl(4-penten-1-yloxy)silane can undergo oxidation reactions to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the triisopropylsiloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Pentene Derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Triisopropyl(4-penten-1-yloxy)silane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for selective functionalization, making it valuable in the development of new materials.
Biology and Medicine: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and sealants, where its organosilicon properties impart enhanced durability and performance.
Mechanism of Action
The mechanism of action of Triisopropyl(4-penten-1-yloxy)silane involves its ability to undergo various chemical transformations, which are facilitated by the presence of the triisopropylsiloxy group. This group acts as a protecting group, stabilizing reactive intermediates and allowing for selective reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
- 5-(Trimethylsiloxy)-1-pentene
- 5-(Triethylsiloxy)-1-pentene
- 5-(Triphenylsiloxy)-1-pentene
Comparison: Compared to its analogs, Triisopropyl(4-penten-1-yloxy)silane offers unique advantages in terms of steric hindrance and stability. The bulkiness of the triisopropylsiloxy group provides greater protection to reactive sites, making it more suitable for selective reactions. Additionally, its stability under various reaction conditions makes it a preferred choice in synthetic applications.
Properties
IUPAC Name |
pent-4-enoxy-tri(propan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OSi/c1-8-9-10-11-15-16(12(2)3,13(4)5)14(6)7/h8,12-14H,1,9-11H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFELUSCMLUBLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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